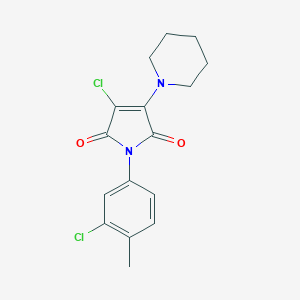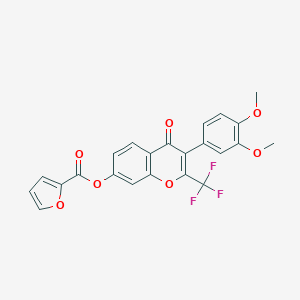
3-CHLORO-1-(3-CHLORO-4-METHYLPHENYL)-4-(PIPERIDIN-1-YL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-CHLORO-1-(3-CHLORO-4-METHYLPHENYL)-4-(PIPERIDIN-1-YL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE is a synthetic organic compound that belongs to the class of pyrrole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-CHLORO-1-(3-CHLORO-4-METHYLPHENYL)-4-(PIPERIDIN-1-YL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multi-step organic reactions. The starting materials might include 3-chloro-4-methylbenzaldehyde, piperidine, and other reagents. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using large-scale reactors, and ensuring proper safety and environmental controls. The process might also involve purification steps such as recrystallization or chromatography to achieve the desired product quality.
化学反応の分析
Types of Reactions
3-CHLORO-1-(3-CHLORO-4-METHYLPHENYL)-4-(PIPERIDIN-1-YL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.
Substitution: This includes reactions where one functional group is replaced by another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst requirements.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce new functional groups into the molecule.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound might exhibit biological activity, making it a candidate for studies in pharmacology and toxicology.
Medicine: Its potential therapeutic effects could be explored for the development of new drugs.
Industry: The compound could be used in the production of specialty chemicals or as an intermediate in chemical manufacturing.
作用機序
The mechanism of action of 3-CHLORO-1-(3-CHLORO-4-METHYLPHENYL)-4-(PIPERIDIN-1-YL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE would depend on its specific biological activity. Generally, such compounds might interact with molecular targets like enzymes, receptors, or nucleic acids, leading to various biochemical effects. The pathways involved could include inhibition or activation of specific proteins, modulation of signaling pathways, or interference with cellular processes.
類似化合物との比較
Similar Compounds
3-CHLORO-1-(3-CHLORO-4-METHYLPHENYL)-4-(PIPERIDIN-1-YL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE: can be compared with other pyrrole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physical and chemical properties
特性
分子式 |
C16H16Cl2N2O2 |
|---|---|
分子量 |
339.2g/mol |
IUPAC名 |
3-chloro-1-(3-chloro-4-methylphenyl)-4-piperidin-1-ylpyrrole-2,5-dione |
InChI |
InChI=1S/C16H16Cl2N2O2/c1-10-5-6-11(9-12(10)17)20-15(21)13(18)14(16(20)22)19-7-3-2-4-8-19/h5-6,9H,2-4,7-8H2,1H3 |
InChIキー |
ANJAIUMXJDRNAP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=C(C2=O)Cl)N3CCCCC3)Cl |
正規SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=C(C2=O)Cl)N3CCCCC3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-tert-butylphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide](/img/structure/B380677.png)
![ethyl 2-{[(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B380678.png)
![N-cyclohexyl-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B380679.png)
![3-allyl-5-(2-chlorophenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B380681.png)
![diethyl 5-{[(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B380682.png)
![10-({2-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B380684.png)
![2-({2-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B380685.png)
![10-{[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]sulfanyl}-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B380686.png)
![N-(adamantan-1-yl)-2-({12-oxo-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl}sulfanyl)acetamide](/img/structure/B380687.png)
![10-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B380689.png)
![3-allyl-2-[(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B380692.png)
![N-(2-fluorophenyl)-2-[(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B380694.png)
![N-(4-ACETAMIDOPHENYL)-2-(5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4-YLSULFANYL)ACETAMIDE](/img/structure/B380697.png)

